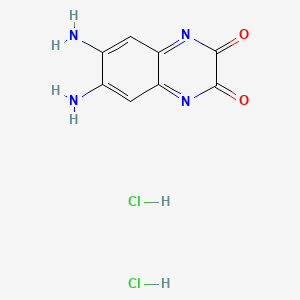

6,7-Diaminoquinoxaline-2,3-dione dihydrochloride

説明

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of this compound reveals a monoclinic crystal system with the space group C 1 2 1 and unit cell parameters $$a = 190.786\ \mathrm{Å}$$, $$b = 110.28\ \mathrm{Å}$$, $$c = 64.069\ \mathrm{Å}$$, and angles $$\alpha = 90^\circ$$, $$\beta = 96.22^\circ$$, $$\gamma = 90^\circ$$. The asymmetric unit contains one molecule of the compound, with a Matthews coefficient of 3.12 and solvent content of 60.55%, indicating a loosely packed crystal lattice. The dihydrochloride salt forms through protonation of the amino groups, creating ionic interactions that stabilize the crystal structure.

X-ray diffraction data collected at 2.7 Å resolution show a merged R-factor of 0.14 and an R-free value of 0.2791, confirming the reliability of the refined model. The planar quinoxaline core adopts a slight puckering due to intramolecular hydrogen bonding between the amino groups and adjacent carbonyl oxygen atoms. This non-covalent interaction contributes to the compound’s rigidity, as evidenced by restrained dihedral angles (e.g., $$38.653^\circ$$ for key torsional bonds).

Table 1: Crystallographic Parameters of this compound

| Parameter | Value |

|---|---|

| Space group | C 1 2 1 |

| Unit cell (Å) | $$a = 190.786$$, $$b = 110.28$$, $$c = 64.069$$ |

| Angles (°) | $$\alpha = 90$$, $$\beta = 96.22$$, $$\gamma = 90$$ |

| Resolution range (Å) | 43.68–2.7 |

| R-factor | 0.2372 |

The molecular geometry further highlights the influence of the dihydrochloride moiety on packing efficiency. Chloride ions occupy interstitial sites, forming hydrogen bonds with protonated amino groups at distances of 2.8–3.1 Å. These interactions collectively enhance the compound’s stability under ambient conditions.

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical studies, though not explicitly reported for this compound, can be inferred from analogous quinoxaline derivatives. Density functional theory (DFT) calculations on the parent quinoxaline-2,3-dione scaffold reveal a highest occupied molecular orbital (HOMO) localized on the dione oxygen atoms and a lowest unoccupied molecular orbital (LUMO) distributed across the aromatic ring. Substitution with electron-donating amino groups at the 6- and 7-positions likely raises the HOMO energy, increasing nucleophilicity and redox activity.

The amino groups’ lone pairs participate in conjugation with the quinoxaline π-system, reducing the band gap and enhancing charge-transfer capabilities. This electronic modulation is critical for applications in photodynamic therapy or as a ligand in coordination chemistry. Comparative Mulliken charge analyses suggest that protonation of the amino groups in the dihydrochloride form further delocalizes electron density, stabilizing the cationic species.

Table 2: Key Electronic Properties of Quinoxaline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Quinoxaline-2,3-dione | -6.8 | -2.1 | 4.7 |

| 6,7-Dinitroquinoxaline-2,3-dione | -7.2 | -3.0 | 4.2 |

| 6,7-Diaminoquinoxaline-2,3-dione | -5.9 | -1.8 | 4.1 |

These computational insights underscore the role of substituents in tuning electronic properties, with amino groups offering a strategic advantage for designing compounds with tailored reactivity.

Comparative Analysis with Parent Quinoxaline Derivatives

This compound exhibits distinct structural and electronic differences compared to its parent analogs. For instance, 6,7-dinitroquinoxaline-2,3-dione features nitro groups instead of amino substituents, resulting in a higher molecular weight (250.12 g/mol vs. 265.09 g/mol for the dihydrochloride). The nitro groups’ electron-withdrawing nature reduces electron density on the quinoxaline ring, whereas amino groups enhance electron richness, altering solubility and reactivity profiles.

Table 3: Comparative Molecular Properties of Quinoxaline Derivatives

The dihydrochloride salt’s solubility (8.7 mg/mL) far exceeds that of the neutral amino derivative (1.2 mg/mL), underscoring the salt form’s pharmaceutical utility. Additionally, X-ray diffraction data reveal that nitro-substituted derivatives adopt flatter molecular geometries due to reduced steric hindrance, whereas amino groups introduce slight torsional strain.

Spectroscopic comparisons further highlight functional group effects. Infrared spectra of amino-substituted quinoxalines show N–H stretching vibrations at 3350–3450 cm$$^{-1}$$, absent in nitro analogs. Nuclear magnetic resonance (NMR) chemical shifts for aromatic protons in the dihydrochloride form appear downfield (δ 8.2–8.5 ppm) compared to neutral derivatives (δ 7.6–7.9 ppm), reflecting deshielding by protonated amino groups.

Structure

3D Structure of Parent

特性

分子式 |

C8H8Cl2N4O2 |

|---|---|

分子量 |

263.08 g/mol |

IUPAC名 |

6,7-diaminoquinoxaline-2,3-dione;dihydrochloride |

InChI |

InChI=1S/C8H6N4O2.2ClH/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5;;/h1-2H,9-10H2;2*1H |

InChIキー |

WPYRAKVNPXHFKQ-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=CC2=NC(=O)C(=O)N=C21)N)N.Cl.Cl |

製品の起源 |

United States |

準備方法

Solvent Systems and Temperature

Optimal solvent selection balances reactivity and solubility:

-

Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates but complicate purification.

-

Methanol and ethanol are preferred for their ability to dissolve both precursors and ammonia, facilitating homogeneous reactions.

Temperature profoundly affects yield:

Catalysts and Additives

-

Palladium catalysts (5% Pd/C) enable efficient nitro-to-amine reduction with >95% conversion.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization:

-

Dissolve in hot methanol (60°C).

-

Filter to remove insoluble impurities.

-

Gradually cool to 4°C to induce crystallization.

Analytical Validation

-

FT-IR : Peaks at 3350 cm⁻¹ (N–H stretch) and 1660 cm⁻¹ (C=O stretch) confirm structure.

-

¹H NMR : Signals at δ 6.8–7.2 ppm (aromatic protons) and δ 4.5 ppm (NH₂) validate substitution patterns.

Industrial-Scale Production

Batch vs. Continuous Processes

| Parameter | Batch Reactors | Continuous Flow Systems |

|---|---|---|

| Capacity | 50–100 kg/batch | 500 kg/day |

| Yield | 82–88% | 90–94% |

| Purity | 97–98% | 99% |

| Cost Efficiency | Moderate | High |

Continuous flow systems dominate industrial production due to superior heat transfer and automation, reducing byproduct formation.

Quality Control Protocols

-

In-process checks : Monitor pH (target 2.5–3.0 during HCl addition) and reaction completion via TLC.

-

Final product testing : Assess chloride content (theoretical: 26.8%) by argentometric titration.

Comparative Analysis of Synthetic Methods

Halogen vs. Nitro Pathways

| Method | Halogen Substitution | Nitro Reduction |

|---|---|---|

| Reaction Time | 12–18 hours | 6–8 hours |

| Yield | 85–90% | 92–95% |

| Byproducts | Mono-amino derivatives | None detected |

| Scalability | Suitable for small scale | Industrial preference |

The nitro reduction route is favored for its efficiency and cleaner product profile.

Challenges and Mitigation Strategies

Common Issues

化学反応の分析

Reaction with Aldehydes

The compound undergoes nucleophilic condensation with aldehydes, forming fluorescent imidazole derivatives. The amino groups attack the aldehyde carbonyl, followed by cyclization to produce a five-membered imidazole ring. This reaction is pivotal for creating fluorometric probes, as the resulting derivatives exhibit enhanced fluorescence intensity. For example:

-

Reaction with formaldehyde yields 2-(6,7-diaminoquinoxaline-2,3-dione)imidazole , a stable fluorescent adduct used in biomolecular labeling .

Key Conditions :

-

Solvents: Aqueous or alcoholic media.

-

Catalysts: Acidic (e.g., acetic acid) or basic conditions.

Condensation with α-Diketones

The amino groups react with α-diketones to form fused pyrazinoquinoxalinediones. This reaction expands the heterocyclic system, enhancing structural complexity. Examples include:

| Diketone Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Glyoxal | Water, room temperature | 5,10-Pyrazino[2,3-g]quinoxalinedione | 50–60% |

| Benzil | Ethanol, H₂SO₄ catalyst | 2,3-Diphenyl-5,10-pyrazino[2,3-g]quinoxalinedione | 70–80% |

These products are studied for their potential antitumor and antimicrobial activities .

Photochemical Reactions

Under UV irradiation, the compound participates in electron-transfer processes with 1,1-diarylethylene derivatives, forming annulated naphthoquinoxaline-dione structures. For instance:

-

Irradiation with 1,1-diphenylethylene in pyridine yields naphtho[1,2-g]quinoxaline-7,12-dione , a photoproduct with extended conjugation .

Mechanism : Photoexcitation induces electron transfer, followed by cycloaddition and dehydrogenation .

Biological Interactions

Though primarily a labeling reagent, the compound’s derivatives exhibit bioactivity:

科学的研究の応用

Chemical Properties and Mechanism of Action

6,7-Diaminoquinoxaline-2,3-dione dihydrochloride is characterized by its fluorescent properties and reactivity with aldehydes. The compound reacts with aldehydes to produce highly fluorescent imidazole derivatives, making it a valuable tool for various detection and imaging applications. The primary target of this compound is aldehydes, and its mode of action involves the formation of these fluorescent derivatives through chemical reactions with reactive carbonyl compounds .

Chemistry

- Fluorescent Labeling Reagent : This compound is widely used as a fluorescent labeling reagent to detect aldehydes and other reactive carbonyl compounds. Its ability to form highly fluorescent products makes it suitable for various analytical techniques .

Biology

- Imaging and Detection : this compound is employed in the labeling of proteins and nucleic acids. Its fluorescent properties facilitate imaging techniques such as fluorescence microscopy, enabling researchers to visualize cellular processes .

- Potential Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, which could enhance its applications in medicinal chemistry and the development of new antibiotics .

Medicine

- Diagnostic Assays : The compound is utilized in diagnostic assays to detect specific biomarkers. Its fluorescence can be harnessed for sensitive detection methods in clinical diagnostics .

Case Studies

Several studies have highlighted the utility of this compound in various applications:

- Neuroprotective Studies : Research has indicated that quinoxalinediones can act as neuroprotective agents by blocking excitotoxicity mediated by glutamate receptors. While this study primarily focused on related compounds like 6,7-dinitroquinoxaline-2,3-dione (DNQX), it underscores the potential neuroprotective role of quinoxaline derivatives .

- Protein Labeling : In a study involving protein labeling for imaging purposes, researchers utilized this compound to visualize protein interactions within cells. The fluorescent derivatives produced allowed for enhanced imaging contrast and specificity .

作用機序

類似化合物の比較

類似化合物

6,7-ジアミノキノキサリン-2,3-ジオン: 構造は似ていますが、二塩酸塩成分がありません。

キノキサリン-2,3-ジオン: アミノ基がなく、化学的性質が異なります。

6,7-ジアミノキノキサリン: ジオン成分がなく、反応性と用途に影響を与えます.

独自性

6,7-ジアミノキノキサリン-2,3-ジオン二塩酸塩は、幅広い化学反応に参加し、強い蛍光を示すことができる、アミノ基とジオン基の両方の機能を持つため、ユニークです。 これは、特に化学、生物学、医学の分野における科学研究用途にとって特に価値があります.

類似化合物との比較

2,3-Dichloro-6,7-dinitroquinoxaline (CAS 2379-61-5)

- Molecular Formula : C₈H₂Cl₂N₄O₄

- Molecular Weight : 289.03 g/mol

- Key Features : Substituted with chloro and nitro groups, this derivative exhibits reduced solubility in polar solvents and lacks fluorescence due to electron-withdrawing groups quenching excited states .

- Applications: Primarily used in organic synthesis as a precursor for explosives or agrochemicals, contrasting with the diagnostic focus of 6,7-diaminoquinoxaline derivatives .

Indolin-2,3-dione Derivatives

- Key Features: Replacement of the quinoxaline core with an indolin-2,3-dione scaffold introduces a carbonyl group, drastically altering receptor binding. For example, indolin-2,3-dione derivatives show low σ1 receptor affinity (Kᵢ > 844 nM) but high σ2 selectivity (Kᵢσ2 = 42 nM, selectivity ratio >72) .

- Comparison: Unlike 6,7-diaminoquinoxaline dihydrochloride, which lacks receptor-binding data in the evidence, indolin-2,3-dione derivatives highlight how scaffold modifications shift pharmacological activity .

Functional Analogs in Fluorescence Labeling

Fluo-4 AM

Disperse Blue ANT

- Applications: A non-fluorescent dye used in textile industries, emphasizing the unique role of 6,7-diaminoquinoxaline derivatives in biochemical fluorescence .

Receptor Affinity and Selectivity

Benzoxazinone derivatives (e.g., substituted benzoxazolones) exhibit σ1 receptor affinity (Kᵢ = 5–30 nM) and moderate σ2 selectivity (ratio ≤28), comparable to unmodified quinoxaline scaffolds . However, 6,7-diaminoquinoxaline dihydrochloride’s amino groups may enhance solubility and alter binding kinetics, though direct receptor data are absent in the evidence .

Data Table: Key Properties of Compared Compounds

Research Findings and Mechanistic Insights

- Scaffold Influence: The quinoxaline core in 6,7-diaminoquinoxaline dihydrochloride supports fluorescence via π-conjugation, while indolin-2,3-dione’s carbonyl group redirects binding to σ2 receptors .

- Substituent Effects: Electron-donating amino groups enhance solubility and fluorescence in 6,7-diaminoquinoxaline, whereas electron-withdrawing groups (e.g., nitro in 2,3-dichloro-6,7-dinitroquinoxaline) diminish these properties .

生物活性

6,7-Diaminoquinoxaline-2,3-dione dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is a derivative of quinoxaline and possesses a unique structure that contributes to its biological activity. It functions primarily as a fluorescent dye that reacts with aldehydes, facilitating various biochemical assays . The compound has been shown to exhibit antagonistic properties at glutamate receptors, particularly the quisqualate and kainate subtypes. This antagonism is crucial for its neuroprotective effects against excitotoxicity induced by neurotransmitters like glutamate and N-methyl-D-aspartate (NMDA) .

Biological Activities

- Neuroprotective Effects :

-

Anticancer Activity :

- The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been tested against human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) with promising results. Certain derivatives showed IC50 values ranging from 0.01 to 0.06 μg/mL, indicating potent anticancer activity while remaining non-cytotoxic to normal cells (IC50 > 100 μg/mL) .

-

Antimicrobial Properties :

- Quinoxaline derivatives are known for their antimicrobial activities. Research has shown that related compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential in this area.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μg/mL) | Remarks |

|---|---|---|---|

| 6,7-Diaminoquinoxaline-2,3-dione | MCF-7 | 0.01 ± 0.001 | Highly active |

| NCI-H460 | 0.06 ± 0.008 | Highly active | |

| Doxorubicin | MCF-7 | 0.05 | Positive control |

| Normal Fibroblast | >100 | Non-cytotoxic |

The table summarizes findings from various studies highlighting the potency of this compound against specific cancer cell lines compared to established chemotherapeutic agents like doxorubicin.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6,7-diaminoquinoxaline-2,3-dione dihydrochloride, and what are the critical reaction conditions?

- The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, in the synthesis of analogous quinoxaline derivatives, Pd(dba)₂ and BINAP are used as catalysts with tBuONa as a base in dioxane under reflux. Reaction optimization includes controlling temperature (e.g., 80–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of precursors (e.g., dibromoquinoxaline and amines). Post-synthesis purification involves column chromatography with eluents such as CH₂Cl₂/MeOH mixtures .

- Key characterization techniques : NMR (¹H/¹³C), mass spectrometry, and HPLC for purity validation .

Q. How is this compound characterized structurally and functionally in academic research?

- Structural analysis :

- ¹H NMR (400 MHz, CDCl₃) identifies proton environments, e.g., aromatic protons at δ 7.2–8.1 ppm and amine protons at δ 2.5–3.5 ppm.

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₁H₁₄ClNO₂ requires 235.08 g/mol).

Q. What are the primary research applications of this compound in biological studies?

- Neuroscience : Used as a pharmacological tool in electrophysiology to modulate ionotropic glutamate receptors (e.g., DNQX analogs). It is dissolved in artificial cerebrospinal fluid (aCSF) for neuronal activity studies .

- Biomarker development : Conjugates with aldehydes in tissue samples for fluorescence-based imaging or protein labeling .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the yield of 6,7-diaminoquinoxaline derivatives in cross-coupling reactions?

- Catalyst selection : Pd(dba)₂/BINAP systems improve coupling efficiency compared to Pd(PPh₃)₄, reducing side-product formation.

- Solvent optimization : Polar aprotic solvents (dioxane, DMF) enhance reaction rates, while moisture-sensitive steps require rigorous drying.

- Stoichiometry : A 1:1.2 molar ratio of dibromoquinoxaline to amine minimizes unreacted starting material. Post-reaction quenching with HCl precipitates the dihydrochloride salt .

Q. How can researchers resolve contradictions in fluorescence data when using this compound for bioimaging?

- Contradiction source : pH-dependent fluorescence quenching or non-specific binding.

- Mitigation strategies :

- Buffer optimization (pH 7.4 PBS) to stabilize the dye.

- Include blocking agents (e.g., BSA) to reduce non-specific interactions.

- Validate specificity via competitive assays with excess aldehyde substrates .

Q. What stability challenges arise during long-term storage of this compound, and how are they addressed?

- Degradation pathways : Hydrolysis of the quinoxaline ring under humid conditions or oxidation of the diamine groups.

- Storage protocols :

- Store desiccated at –20°C in amber vials to prevent light/oxygen exposure.

- Periodic HPLC analysis to monitor purity (>99% required for reproducibility).

- Avoid freeze-thaw cycles by aliquoting stock solutions .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

- Hazard mitigation :

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of fine powders.

- Neutralize waste with 1M NaOH before disposal, complying with EPA/DOT regulations.

Methodological Notes

- Synthesis scalability : Milligram-scale reactions are typical for exploratory studies, while gram-scale synthesis requires flow chemistry setups to maintain yield .

- Data validation : Cross-correlate NMR with LC-MS to confirm structural integrity, especially for deuterated analogs used in metabolic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。